

O-Methyl-heptaethylene Glycol: A Technical Guide for Advanced Drug Development

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Compound of Interest		
Compound Name:	m-PEG7-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-heptaethylene glycol (m-PEG7-OH) is a discrete polyethylene glycol (dPEG®) derivative that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. As a short, monodisperse PEG linker, it offers unique advantages over traditional polydisperse PEG polymers, enabling precise control over the stoichiometry and physicochemical properties of complex bioconjugates. This technical guide provides an indepth overview of the core properties, applications, and experimental considerations for utilizing O-Methyl-heptaethylene glycol in advanced research and development settings. Its role as a flexible, hydrophilic spacer is particularly critical in the design of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Physicochemical Properties

O-Methyl-heptaethylene glycol is a clear, viscous liquid at room temperature. Its well-defined structure provides consistency in bioconjugation reactions, leading to more homogeneous products compared to those synthesized with traditional, polydisperse PEG reagents. A summary of its key physicochemical properties is presented in the table below.



Property	Value	
Molecular Formula	C15H32O8	
Molecular Weight	340.41 g/mol	
CAS Number	4437-01-8	
Appearance	Clear Liquid	
Density	1.09 g/cm ³	
Boiling Point	150 °C (at 0.005 Torr)	
Flash Point	205.4 °C	
Refractive Index	1.4540-1.4580	
Solubility	Soluble in water and many organic solvents such as ethanol, DMF, dichloromethane, and acetonitrile.[1]	
Synonyms	Methoxyheptaethylene glycol, Monomethoxy- PEG (n=7), Heptaethylene glycol monomethyl ether	

Applications in Drug Development and Research

The unique properties of O-Methyl-heptaethylene glycol make it a valuable tool in a variety of applications, particularly where control over molecular architecture is paramount.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is crucial for the efficacy of the PROTAC. O-Methyl-heptaethylene glycol is an ideal PEG-based linker for PROTACs.[2][3][4] Its flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule, while its defined length helps to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]



Surface Modification of Nanoparticles and Liposomes

PEGylation, the attachment of PEG chains to a surface, is a widely used technique to improve the biocompatibility and pharmacokinetic properties of nanoparticles and liposomes.[6][7] Using a discrete PEG like O-Methyl-heptaethylene glycol allows for precise control over the surface density of the PEG chains. This can influence the "stealth" properties of the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system.[2][8] Short-chain PEGs have been shown to increase clearance rates compared to long-chain PEGs, which can be desirable for applications requiring shorter circulation times.[2]

Bioconjugation of Peptides and Proteins

The terminal hydroxyl group of O-Methyl-heptaethylene glycol can be chemically activated to react with functional groups on peptides and proteins, such as primary amines or thiols.[9][10] This "PEGylation" can enhance the therapeutic properties of the biomolecule by:

- Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation halflife.[11]
- Improving solubility: The hydrophilic nature of the PEG chain can solubilize hydrophobic peptides and proteins.
- Reducing immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[12]

Use in Proteomics

In the field of proteomics, PEG and its derivatives must be used with caution as they can interfere with mass spectrometry analysis.[13] However, functionalized short-chain PEGs can be used in specific applications such as in the development of cleavable linkers for affinity purification of proteins or in the synthesis of probes for chemical proteomics.

Experimental Protocols

The following are detailed methodologies for common applications of O-Methyl-heptaethylene glycol. These protocols are intended as a starting point and may require optimization for specific applications.



Protocol 1: Synthesis of a PROTAC using O-Methylheptaethylene Glycol as a Linker

This protocol describes a two-step synthesis of a PROTAC, first by activating the hydroxyl group of O-Methyl-heptaethylene glycol to a tosylate, followed by sequential nucleophilic substitution with the E3 ligase ligand and the protein of interest (POI) ligand.

Step 1: Activation of O-Methyl-heptaethylene glycol (m-PEG7-OH)

- Materials: O-Methyl-heptaethylene glycol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), anhydrous dichloromethane (DCM).
- Procedure:
 - 1. Dissolve O-Methyl-heptaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
 - 2. Cool the solution to 0 °C in an ice bath.
 - 3. Add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
 - 4. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
 - 5. Monitor the reaction by thin-layer chromatography (TLC).
 - 6. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
 - 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product (m-PEG7-OTs).

Step 2: Sequential Coupling to Ligands

 Materials: m-PEG7-OTs, E3 ligase ligand with a nucleophilic handle (e.g., a phenol or amine), POI ligand with a nucleophilic handle, a suitable base (e.g., potassium carbonate or DIPEA), and an appropriate solvent (e.g., DMF or acetonitrile).



Procedure:

- Dissolve the E3 ligase ligand (1 equivalent) and a slight excess of base in the chosen solvent.
- 2. Add a solution of m-PEG7-OTs (1.1 equivalents) dropwise and stir the reaction at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by LC-MS).
- 3. Purify the resulting ligand-linker intermediate by chromatography.
- 4. For the second coupling, dissolve the purified intermediate (1 equivalent) and the POI ligand (1.2 equivalents) with a suitable base in an appropriate solvent.
- 5. Stir the reaction, potentially with heating, until completion as monitored by LC-MS.
- 6. Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-derivatized O-Methyl-heptaethylene glycol via ligand exchange.

Step 1: Synthesis of Thiol-Terminated m-PEG7 (m-PEG7-SH)

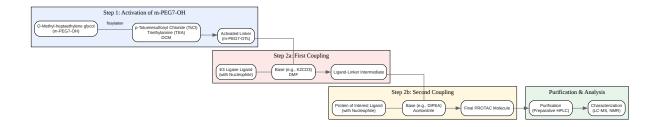
- Materials: m-PEG7-OTs (from Protocol 1), sodium hydrosulfide (NaSH), in a suitable solvent like DMF.
- Procedure:
 - 1. Dissolve m-PEG7-OTs in DMF.
 - 2. Add an excess of sodium hydrosulfide and stir the reaction at room temperature overnight.
 - 3. Quench the reaction with a mild acid and extract the product into an organic solvent.
 - 4. Wash, dry, and concentrate to obtain m-PEG7-SH.



Step 2: Ligand Exchange on Gold Nanoparticles

- Materials: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution, m-PEG7-SH.
- Procedure:
 - 1. To a solution of AuNPs, add a solution of m-PEG7-SH in water or a water-miscible solvent. The amount of PEG-thiol will determine the surface density.
 - 2. Allow the mixture to stir gently for several hours to facilitate the ligand exchange process, where the thiol group displaces the citrate on the gold surface.[8]
 - 3. Purify the functionalized AuNPs by centrifugation to remove excess unbound linker. Resuspend the pellet in a suitable buffer (e.g., PBS). Repeat the washing steps to ensure complete removal of unbound linker.[8]

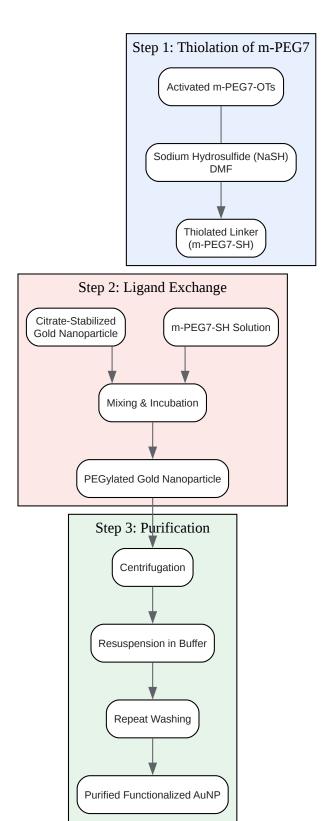
Mandatory Visualizations



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Caption: Workflow for the synthesis of a PROTAC using O-Methyl-heptaethylene glycol.





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Caption: Workflow for the functionalization of gold nanoparticles with O-Methyl-heptaethylene glycol.

Conclusion

O-Methyl-heptaethylene glycol is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure provides a level of precision that is unattainable with traditional polydisperse PEGs, enabling the rational design of sophisticated bioconjugates with optimized properties. The ability to fine-tune the linker length and hydrophilicity is critical for developing next-generation therapeutics such as PROTACs and targeted nanoparticle systems. As the demand for more precise and effective drug delivery systems grows, the importance of discrete PEG linkers like O-Methyl-heptaethylene glycol will undoubtedly continue to increase.

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